(S)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-4-isopropyl-4,5-dihydrooxazole
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Description
(S)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-4-isopropyl-4,5-dihydrooxazole is a useful research compound. Its molecular formula is C27H30NOP and its molecular weight is 415.5 g/mol. The purity is usually 95%.
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Biological Activity
(S)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-4-isopropyl-4,5-dihydrooxazole is a compound that has garnered attention due to its potential biological activities, particularly as a modulator of protein-protein interactions (PPIs) and as an inhibitor of prolyl oligopeptidase (PREP). This article explores the compound's biological activity, its mechanisms of action, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 947618-06-6
- Molecular Formula : C27H30NOP
- Molecular Weight : 415.51 g/mol
The primary biological activity of this compound relates to its role as an inhibitor of PREP, a serine protease involved in the degradation of proline-rich peptides. PREP has been implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease through its interaction with various proteins, including α-synuclein (αSyn), which is known to aggregate in these conditions.
Inhibition of Prolyl Oligopeptidase (PREP)
Recent studies have demonstrated that oxazole-based compounds can effectively inhibit PREP, leading to a reduction in αSyn aggregation. The inhibition mechanism involves modulating PPIs that are crucial for maintaining cellular homeostasis and preventing neurodegeneration.
In vitro studies have shown that the compound exhibits a concentration-dependent inhibition of PREP activity:
- IC50 Value : The IC50 for the most effective derivative was reported at 5 nM, indicating potent inhibitory activity against PREP .
Neuroprotective Effects
Research indicates that this compound can reduce reactive oxygen species (ROS) production and enhance the activity of protein phosphatase 2A (PP2A), which is essential for neuronal survival. These effects were particularly notable in models of Parkinson's disease where the compound helped restore motor functions in transgenic mouse models expressing αSyn .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have identified critical features necessary for the biological activity of this compound:
- Stereochemistry : The specific stereochemistry of the compound significantly affects its inhibitory potency. For example, enantiomers show vastly different IC50 values; one enantiomer exhibited an IC50 of 5 nM while its counterpart had an IC50 of 1660 nM .
Compound | IC50 Value (nM) |
---|---|
HUP-55 | 5 |
Enantiomer | 1660 |
Other derivatives | Varies significantly |
Properties
IUPAC Name |
diphenyl-[2-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]phenyl]phosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30NOP/c1-20(2)24-19-29-26(28-24)27(3,4)23-17-11-12-18-25(23)30(21-13-7-5-8-14-21)22-15-9-6-10-16-22/h5-18,20,24H,19H2,1-4H3/t24-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFGFYRYWCQJAT-XMMPIXPASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C(C)(C)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)C(C)(C)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30NOP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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